molecular formula C18H18N4S B14087135 N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline CAS No. 102300-50-5

N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline

Cat. No.: B14087135
CAS No.: 102300-50-5
M. Wt: 322.4 g/mol
InChI Key: XJBZXJACMZSCHF-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- is a complex organic compound with a unique structure that includes a benzenemethanamine core, an ethyl group, and a thiazolyl diazenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. This is followed by the introduction of the ethyl group and the thiazolyl diazenyl substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenemethanamine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- include:

  • Benzenemethanamine, N-ethyl-
  • Benzenemethanamine, 4-methyl-
  • Benzenemethanamine, N-methyl-

Uniqueness

What sets Benzenemethanamine, N-ethyl-N-[4-[2-(2-thiazolyl)diazenyl]phenyl]- apart from these similar compounds is its unique thiazolyl diazenyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102300-50-5

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-(1,3-thiazol-2-yldiazenyl)aniline

InChI

InChI=1S/C18H18N4S/c1-2-22(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-21-18-19-12-13-23-18/h3-13H,2,14H2,1H3

InChI Key

XJBZXJACMZSCHF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=CS3

Origin of Product

United States

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